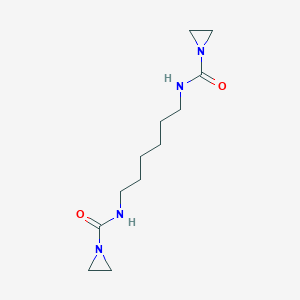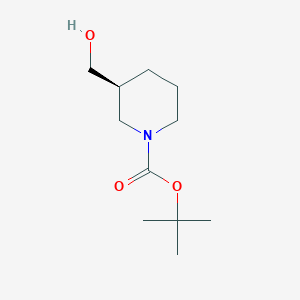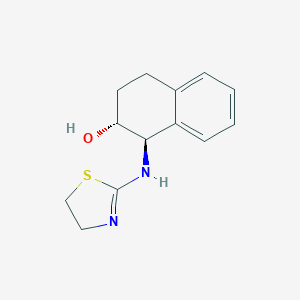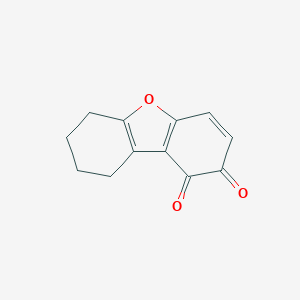![molecular formula C11H18O B122299 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene CAS No. 152562-66-8](/img/structure/B122299.png)
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-CITCO: is a chemical compound known for its role as an agonist for the constitutive androstane receptor (CAR). It is the cis isomer of the CAR agonist CITCO. The compound has a molecular formula of C19H12Cl3N3OS and a molecular weight of 436.70 . Z-CITCO is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
The synthesis of Z-CITCO involves several steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with the compound being stored at -20°C for long-term stability
Chemical Reactions Analysis
Z-CITCO undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Z-CITCO may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Z-CITCO has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the constitutive androstane receptor and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of CAR and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the regulation of drug metabolism and detoxification pathways.
Industry: Utilized in the development of new chemical entities and as a reference compound in various industrial applications
Mechanism of Action
Z-CITCO exerts its effects by acting as an agonist for the constitutive androstane receptor (CAR). Upon binding to CAR, Z-CITCO induces the nuclear translocation of the receptor, leading to the activation of CAR-regulated genes. These genes are involved in various metabolic pathways, including the detoxification of xenobiotics and the regulation of drug metabolism .
Comparison with Similar Compounds
Z-CITCO is similar to other CAR agonists, such as CITCO. it is unique in its cis isomeric form, which may result in different binding affinities and biological activities. Other similar compounds include:
CITCO: Another CAR agonist with a different isomeric form.
TCPOBOP: A selective CAR agonist for mouse CAR.
Nigramide J: An inverse agonist of human CAR
Z-CITCO’s uniqueness lies in its specific isomeric form, which may offer distinct advantages in certain research applications.
Properties
CAS No. |
152562-66-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4,8,10H,5-7H2,1-3H3 |
InChI Key |
KRZRTBOGNYILKU-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CC1CO2)C(C)C |
Canonical SMILES |
CC1=CCC2(CC1CO2)C(C)C |
Synonyms |
6-Oxabicyclo[3.2.1]oct-2-ene,2-methyl-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


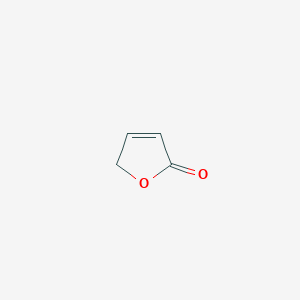
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
